molecular formula C26H25N5O4 B11685360 8-(benzylamino)-7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-(benzylamino)-7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11685360
M. Wt: 471.5 g/mol
InChI Key: CAEUIZWZPXBDNZ-UHFFFAOYSA-N
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Description

8-(benzylamino)-7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a benzylamino group, a naphthalen-1-yloxy group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps. One common method includes the reaction of a purine derivative with benzylamine and a naphthalen-1-yloxy propyl derivative under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzylamino and naphthalen-1-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yloxy derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives.

Scientific Research Applications

8-(benzylamino)-7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(benzylamino)-7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(benzylamino)-7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C26H25N5O4

Molecular Weight

471.5 g/mol

IUPAC Name

8-(benzylamino)-7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H25N5O4/c1-30-23-22(24(33)29-26(30)34)31(25(28-23)27-14-17-8-3-2-4-9-17)15-19(32)16-35-21-13-7-11-18-10-5-6-12-20(18)21/h2-13,19,32H,14-16H2,1H3,(H,27,28)(H,29,33,34)

InChI Key

CAEUIZWZPXBDNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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